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Compound of Interest

Compound Name: BMS-986094

Cat. No.: B608112 Get Quote

A detailed guide for researchers and drug development professionals on the toxicity profiles of

BMS-986094 in comparison to other notable nucleotide and nucleoside analogues. This report

synthesizes data from clinical trials and preclinical studies to provide a comprehensive

overview of adverse events, underlying mechanisms, and the experimental protocols used in

their evaluation.

Executive Summary
BMS-986094, an investigational guanosine nucleotide analogue developed for the treatment of

Hepatitis C, was discontinued in Phase II clinical trials due to significant safety concerns. This

guide provides a comparative analysis of its toxicity profile against several other nucleotide and

nucleoside analogues that are either in clinical use or have been extensively studied. The

primary toxicities associated with BMS-986094 were cardiotoxicity and renal toxicity, which

proved to be dose-limiting and, in some cases, fatal. In contrast, other nucleotide analogues

exhibit a range of different target organ toxicities, with varying degrees of severity. This

comparison aims to provide a clear, data-driven overview to inform future drug development

and research in this class of compounds.

Data Presentation: Comparative Toxicity Overview
The following tables summarize the key toxicity findings for BMS-986094 and a selection of

other nucleotide and nucleoside analogues. Data is compiled from published clinical trial

results and post-marketing safety surveillance. Adverse events are graded according to the

Common Terminology Criteria for Adverse Events (CTCAE) where possible.
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Table 1: Cardiotoxicity and Myopathy
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Drug Indication(s)
Incidence of
Cardiotoxicity/
Myopathy

Severity
(CTCAE
Grades)

Clinical
Manifestations

BMS-986094
Hepatitis C

(Investigational)

High incidence of

cardiac

dysfunction in a

Phase II trial.

Grades 3-4

Reduced left

ventricular

ejection fraction,

heart failure,

death.[1][2]

Telbivudine Hepatitis B

Grade 3-4

creatine kinase

(CK) elevations:

12.9% in the

GLOBE trial.[3]

[4][5]

Grades 1-4

Asymptomatic

CK elevation,

myalgia,

myopathy.[3][4]

[5]

Lamivudine HIV, Hepatitis B

Grade 3-4 CK

elevations: 4.1%

in the GLOBE

trial.[6]

Grades 1-4

Generally milder

muscle-related

symptoms

compared to

telbivudine.[6]

Entecavir Hepatitis B
Rare reports of

myopathy.

Not well-defined

in large trials.

Muscle

weakness.

Sofosbuvir Hepatitis C

No significant

cardiotoxicity

reported in major

clinical trials

(NEUTRINO,

FISSION,

POSITRON,

FUSION).

Not a significant

safety signal.

Generally well-

tolerated with

regard to cardiac

function.[7][8][9]

Tenofovir DF HIV, Hepatitis B

Myopathy is not

a commonly

reported adverse

event.

Not a significant

safety signal.
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Adefovir Dipivoxil Hepatitis B

Myopathy is not

a commonly

reported adverse

event.

Not a significant

safety signal.

Table 2: Nephrotoxicity
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Drug Indication(s)
Incidence of
Nephrotoxicity

Severity
(CTCAE
Grades)

Clinical
Manifestations

BMS-986094
Hepatitis C

(Investigational)

Observed in

conjunction with

cardiotoxicity in a

Phase II trial.

Not explicitly

graded in

available reports.

Increased serum

creatinine.

Tenofovir DF HIV, Hepatitis B

Variable, with

some studies

showing a higher

risk of renal

dysfunction.

Grades 1-3

Decreased

glomerular

filtration rate

(GFR), proximal

renal

tubulopathy,

Fanconi

syndrome.[10]

[11][12][13]

Adefovir Dipivoxil Hepatitis B

Dose-dependent

nephrotoxicity. At

10 mg/day, the

risk is present

but lower than at

higher doses.[14]

[15][16][17][18]

Grades 1-3

Increased serum

creatinine,

hypophosphatem

ia.[14][15][16][17]

[18]

Lamivudine HIV, Hepatitis B
Low incidence of

nephrotoxicity.

Not a significant

safety signal.

Generally

considered to

have a favorable

renal safety

profile.

Entecavir Hepatitis B
Low incidence of

nephrotoxicity.

Not a significant

safety signal.

Generally

considered to

have a favorable

renal safety

profile.
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Telbivudine Hepatitis B
Not a primary

toxicity.

Not a significant

safety signal.

Sofosbuvir Hepatitis C

No significant

nephrotoxicity

reported in major

clinical trials.

Not a significant

safety signal.

Generally well-

tolerated with

regard to renal

function.[7][8][9]

Table 3: Other Notable Toxicities

Drug Indication(s)
Notable Adverse
Events

Incidence

Lamivudine HIV, Hepatitis B
Pancreatitis,

peripheral neuropathy.

Pancreatitis is rare but

has been reported.

[19][20][21]

Entecavir Hepatitis B

Lactic acidosis (rare,

primarily in patients

with decompensated

cirrhosis).[22][23][24]

[25][26]

Very low.[22][23][24]

[25][26]

Sofosbuvir Hepatitis C
Headache, fatigue,

nausea.

Common, but

generally mild to

moderate.[7][8][9][27]

Experimental Protocols
BMS-986094 Phase II Trial (NCT01425970)

Objective: To evaluate the safety, tolerability, and efficacy of BMS-986094 in combination

with other agents for the treatment of chronic HCV infection.[28]

Study Design: A multi-center, two-part study. Part A was a randomized, double-blind,

placebo-controlled trial.[28]
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Patient Population: Treatment-naive adults with chronic HCV genotype 2 or 3 infection.[28]

Key exclusion criteria included signs of decompensated liver disease, other chronic liver

diseases, and significant psychiatric conditions.[28]

Dosing Regimen: The trial was halted due to safety concerns, and specific dosing

information that led to the adverse events is not fully detailed in publicly available

documents.

Safety Monitoring: Included regular monitoring of clinical symptoms, vital signs,

electrocardiograms (ECGs), and laboratory parameters, including cardiac and renal function

markers.

Telbivudine GLOBE Trial

Objective: To compare the efficacy and safety of telbivudine versus lamivudine over two

years in patients with chronic hepatitis B.[3][5]

Study Design: A large, multicenter, randomized, double-blind, active-controlled Phase III trial.

Patient Population: Included both HBeAg-positive and HBeAg-negative patients with chronic

hepatitis B.

Dosing Regimen: Telbivudine 600 mg once daily or lamivudine 100 mg once daily.

Safety Monitoring: Adverse events were recorded at each visit. Laboratory assessments,

including creatine kinase (CK) levels, were performed regularly. Myopathy was defined by

muscle pain or weakness with a CK level >10 times the upper limit of normal (ULN).[3][5]

Tenofovir Disoproxil Fumarate (TDF) Renal Safety Monitoring in Clinical Practice

General Protocol: Routine monitoring of renal function is recommended for patients on TDF.

Assessments:

Baseline: Estimated glomerular filtration rate (eGFR), serum creatinine, urinalysis for

proteinuria, and serum phosphate.
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Follow-up: Regular monitoring of eGFR and serum creatinine. More frequent monitoring is

advised for patients with pre-existing renal impairment or other risk factors.

Definition of Nephrotoxicity: Varies across studies but often includes a significant decrease in

eGFR from baseline (e.g., >25% decrease), development of proteinuria, or evidence of

proximal tubular dysfunction (e.g., hypophosphatemia, glycosuria in the absence of

hyperglycemia).

Mechanisms of Toxicity and Signaling Pathways
BMS-986094 Cardiotoxicity
The precise mechanism of BMS-986094-induced cardiotoxicity is not fully elucidated, but

preclinical studies suggest a multifactorial process potentially involving mitochondrial

dysfunction and disruption of calcium homeostasis. While direct inhibition of mitochondrial DNA

polymerase has been debated, some evidence points towards an off-target effect on

mitochondrial RNA polymerase (POLRMT), leading to impaired mitochondrial protein synthesis

and reduced cellular energy production in cardiomyocytes.[29] Additionally, in vitro studies

using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have shown

that BMS-986094 can impair cardiac contractility by decreasing calcium transient, possibly

through downregulation of genes involved in calcium handling.[28][30]
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Proposed Mechanism of BMS-986094 Cardiotoxicity

Tenofovir Disoproxil Fumarate (TDF) Nephrotoxicity
TDF-associated nephrotoxicity is primarily characterized by proximal renal tubular dysfunction.

The mechanism involves the accumulation of tenofovir within the proximal tubule cells.

Tenofovir is actively taken up from the blood into these cells by the human organic anion

transporters (hOAT1 and hOAT3) located on the basolateral membrane. Its efflux into the

tubular lumen is mediated by multidrug resistance-associated proteins (MRP2 and MRP4) on

the apical membrane. High intracellular concentrations of tenofovir can lead to mitochondrial

toxicity by inhibiting mitochondrial DNA polymerase gamma, resulting in mitochondrial DNA

depletion, impaired cellular energy production, and ultimately, cell injury and apoptosis.
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Mechanism of Tenofovir-Induced Nephrotoxicity

Telbivudine-Induced Myopathy
The myopathy associated with telbivudine is thought to be a consequence of mitochondrial

dysfunction. As a nucleoside analogue, telbivudine can be phosphorylated to its active

triphosphate form, which may inhibit mitochondrial DNA polymerase gamma. This inhibition

leads to a depletion of mitochondrial DNA, impairing the synthesis of essential proteins for the

electron transport chain. The resulting disruption in oxidative phosphorylation reduces ATP
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production in muscle cells, leading to cellular stress, damage, and the clinical manifestations of

myopathy, including elevated creatine kinase levels and muscle weakness.[3][4][5][6]
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Proposed Mechanism of Telbivudine-Induced Myopathy

Conclusion
The toxicity profile of BMS-986094, characterized by severe cardiotoxicity and renal toxicity,

underscores the challenges in developing safe and effective nucleotide analogues. While other

drugs in this class, such as tenofovir and adefovir, also exhibit significant renal toxicity, and

telbivudine is associated with myopathy, the cardiac adverse events of BMS-986094 were

particularly alarming and led to its discontinuation. In contrast, entecavir and sofosbuvir have

demonstrated more favorable safety profiles in their respective indications.

This comparative analysis highlights the importance of thorough preclinical toxicity screening,

including the use of advanced in vitro models like hiPSC-derived cardiomyocytes, to identify

potential organ-specific toxicities early in drug development. Understanding the diverse

mechanisms of toxicity among nucleotide analogues is crucial for designing safer next-

generation therapeutics. Continued research into the specific molecular interactions that lead to

these adverse events will be essential for mitigating the risks associated with this important

class of antiviral agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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